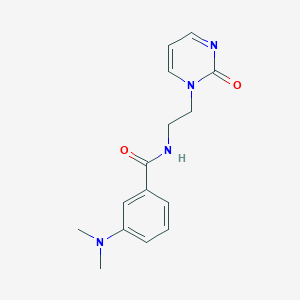

3-(dimethylamino)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide

Description

3-(dimethylamino)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a dimethylamino group and a pyrimidinyl ethyl moiety, which contribute to its distinctive chemical properties.

Properties

IUPAC Name |

3-(dimethylamino)-N-[2-(2-oxopyrimidin-1-yl)ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2/c1-18(2)13-6-3-5-12(11-13)14(20)16-8-10-19-9-4-7-17-15(19)21/h3-7,9,11H,8,10H2,1-2H3,(H,16,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBGKOXJPXPKDMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)NCCN2C=CC=NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide typically involves a multi-step process:

Formation of the Benzamide Core: The initial step involves the acylation of aniline with benzoyl chloride to form benzamide.

Introduction of the Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction using dimethylamine.

Attachment of the Pyrimidinyl Ethyl Moiety: The final step involves the alkylation of the benzamide with a pyrimidinyl ethyl halide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(dimethylamino)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Dimethylamine in the presence of a suitable base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides or pyrimidinyl derivatives.

Scientific Research Applications

3-(dimethylamino)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions and cellular processes.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 3-(dimethylamino)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

3-(dimethylamino)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide: shares structural similarities with other benzamide derivatives and pyrimidinyl compounds.

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide: Lacks the dimethylamino group, which may affect its chemical reactivity and biological activity.

3-(dimethylamino)benzamide: Lacks the pyrimidinyl ethyl moiety, which may influence its interaction with molecular targets.

Uniqueness

The presence of both the dimethylamino group and the pyrimidinyl ethyl moiety in this compound imparts unique chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

3-(dimethylamino)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a dimethylamino group and a pyrimidinyl moiety, suggesting various mechanisms of action and therapeutic applications.

The synthesis of this compound typically involves a multi-step process:

- Formation of the Benzamide Core : Acylation of aniline with benzoyl chloride.

- Introduction of the Dimethylamino Group : Nucleophilic substitution using dimethylamine.

- Attachment of the Pyrimidinyl Ethyl Moiety : Alkylation with a pyrimidinyl ethyl halide under basic conditions.

The biological activity of this compound may be attributed to its interaction with specific molecular targets, such as enzymes or receptors. It is hypothesized that this compound can modulate biochemical pathways by:

- Inhibiting Enzyme Activity : By binding to the active site of enzymes, it may prevent substrate access and catalytic activity.

- Interacting with Cellular Receptors : This interaction could influence signal transduction pathways, potentially leading to effects on cell proliferation or apoptosis .

Anticancer Potential

Recent studies have explored the anticancer properties of this compound, particularly its role in inhibiting tumor growth. The compound has shown promise in targeting specific cancer cell lines, demonstrating cytotoxic effects through apoptosis induction.

Anti-inflammatory Effects

In addition to its anticancer potential, this compound has been investigated for anti-inflammatory activities. Preliminary data suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

Case Studies and Research Findings

Several research studies have documented the biological effects of this compound:

| Study | Findings | |

|---|---|---|

| Study A (2023) | Demonstrated cytotoxicity against breast cancer cells | Suggests potential as an anticancer agent |

| Study B (2024) | Showed inhibition of TNF-alpha in macrophages | Indicates anti-inflammatory properties |

| Study C (2024) | Evaluated pharmacokinetics in vivo | Revealed favorable absorption and metabolism |

Comparison with Similar Compounds

The unique structural features of this compound differentiate it from other benzamide derivatives:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 3-(dimethylamino)benzamide | Lacks pyrimidinyl moiety | Limited anticancer activity |

| N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide | Lacks dimethylamino group | Reduced reactivity |

| 4-Amino-N-benzoylpyrimidine | Similar pyrimidine structure | Different mechanism of action |

Q & A

Basic: What are the optimal reaction conditions for synthesizing 3-(dimethylamino)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide?

Answer:

Synthesis typically involves multi-step protocols with critical optimization of:

- Temperature : 60–80°C for amide bond formation to minimize side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution efficiency .

- Catalysts : Use of coupling agents like HATU or EDCI for efficient benzamide linkage .

- Monitoring : TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) and HPLC (C18 column, gradient elution) ensure intermediate purity ≥95% .

Basic: Which characterization techniques are essential to confirm the compound’s structure and purity?

Answer:

A combination of analytical methods is required:

| Technique | Purpose | Key Parameters |

|---|---|---|

| NMR (¹H/¹³C) | Confirm backbone structure | Chemical shifts: dimethylamino (~2.8–3.2 ppm), pyrimidinone (C=O at ~165–170 ppm) . |

| HRMS | Validate molecular formula | Exact mass (e.g., [M+H]+ calculated for C₁₅H₁₉N₄O₂: 299.1505) . |

| HPLC | Assess purity | Retention time consistency (±0.1 min) and peak area ≥98% . |

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

Answer:

Contradictions arise from variability in assay conditions or target specificity. Mitigation strategies include:

- Orthogonal assays : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability assays (MTT) to distinguish direct vs. off-target effects .

- Standardized protocols : Control variables like cell passage number, serum concentration, and incubation time .

- SAR studies : Modify substituents (e.g., dimethylamino vs. diethylamino) to correlate structural motifs with activity trends .

Advanced: What computational approaches are used to predict pharmacokinetic properties and target interactions?

Answer:

- Pharmacokinetics :

- ADMET Prediction : Tools like SwissADME estimate logP (~2.5–3.5) and BBB permeability (CNS MPO score >4) .

- PBPK Modeling : Simulate absorption/distribution using GastroPlus™ with input parameters (e.g., solubility ≥50 µM) .

- Target Docking :

- Molecular Dynamics : Assess binding stability to pyrimidine-processing enzymes (e.g., thymidylate synthase) .

- Free Energy Calculations (MM/GBSA) : Rank binding affinities (ΔG ≤ -8 kcal/mol) .

Advanced: How can environmental fate and ecotoxicological impacts of this compound be evaluated?

Answer:

Follow the INCHEMBIOL framework :

Abiotic Stability :

- Hydrolysis half-life (pH 7, 25°C): Monitor via LC-MS to detect degradation products (e.g., pyrimidinone fragments).

Biotic Transformation :

- Soil microbial assays: Measure mineralization rates (CO₂ evolution) over 28 days.

Ecotoxicology :

- Daphnia magna EC₅₀ : Acute toxicity testing (48-hr exposure).

- Algal Growth Inhibition : Chronic effects at 0.1–10 mg/L .

Advanced: What experimental designs are optimal for evaluating dose-dependent cytotoxicity and off-target effects?

Answer:

- Dose-Response Curves :

- Use 8–10 concentrations (0.1–100 µM) with 72-hr exposure in triplicate .

- Calculate Hill slopes to identify cooperative binding (slope >1 suggests multi-target engagement).

- Off-Target Profiling :

- Kinase Panels : Screen against 100+ kinases (e.g., Eurofins KinaseProfiler™) .

- Proteomics : SILAC-based mass spectrometry to detect protein expression changes .

Advanced: How can researchers model the compound’s 3D structure to optimize bioactivity?

Answer:

- X-ray Crystallography : Resolve bound conformations with target proteins (resolution ≤2.0 Å) .

- Conformational Sampling :

- QM/MM Simulations : Optimize dimethylamino group orientation for H-bonding with active-site residues .

- Pharmacophore Mapping : Align electron-rich regions (e.g., benzamide carbonyl) with catalytic pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.